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Introduction

WDRS5 (WD repeat-containing protein 5) is a critical scaffolding protein and a core component
of the mixed-lineage leukemia (MLL) histone methyltransferase complexes.[1] The interaction
between WDRS5 and MLL is essential for the catalytic activity of the MLL complex, which
mediates the methylation of histone H3 at lysine 4 (H3K4), a key epigenetic mark associated
with active gene transcription. Dysregulation of MLL activity is implicated in various cancers,
particularly acute myeloid leukemia (AML). WDR5-0103 is a potent and selective small-
molecule antagonist of WDR5.[2] It competitively binds to the WDR5 pocket that recognizes the
"Win" (WDRS5-interacting) motif of MLL, thereby disrupting the WDR5-MLL interaction and
inhibiting the methyltransferase activity of the MLL complex.[1][3] These characteristics make
WDR5-0103 a valuable tool for studying the biological functions of the WDR5-MLL axis and a
promising starting point for the development of novel anticancer therapeutics.

This document provides detailed application notes and protocols for the use of WDR5-0103 in
high-throughput screening (HTS) assays designed to identify and characterize inhibitors of the
WDRS5-MLL protein-protein interaction (PPI).

Mechanism of Action and Signaling Pathway

WDR5-0103 acts as a competitive inhibitor of the WDR5-MLL interaction. The MLL protein
contains a conserved "Win" motif that binds to a specific pocket on the surface of WDR5. This
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interaction is crucial for the proper assembly and enzymatic activity of the MLL complex, which
also includes other core components like RbBP5 and ASH2L. The assembled MLL complex
then catalyzes the mono-, di-, and tri-methylation of H3K4 on nucleosomes. H3K4 methylation,
particularly H3K4me3, is a hallmark of active gene promoters and is essential for the
transcription of key target genes involved in development and hematopoiesis. In MLL-
rearranged leukemias, the aberrant activity of MLL fusion proteins leads to the upregulation of
pro-leukemogenic genes. By binding to the Win-motif-binding pocket on WDR5, WDR5-0103
prevents the association of MLL, thereby inhibiting the methyltransferase activity of the
complex and the subsequent transcription of MLL target genes.
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Caption: WDR5-MLL Signaling Pathway and Inhibition by WDR5-0103.

Quantitative Data

The following table summarizes the key quantitative parameters of WDR5-0103.

Parameter Value Assay Conditions Reference
Binding Affinity (Kd) 450 nM In vitro binding assay [2]
In vitro
IC50 (MLL trimeric methyltransferase
39+10puM _ [1]
complex) assay with 0.125 uM
MLL complex
In vitro
IC50 (MLL trimeric methyltransferase
83+ 10 uM , [1]
complex) assay with 0.5 pM
MLL complex
In vitro
IC50 (MLL trimeric methyltransferase
280 £ 12 pM _ [1]
complex) assay with 1.0 uM
MLL complex

High-Throughput Screening (HTS) Experimental
Protocols

Two common HTS-compatible methods for identifying and characterizing inhibitors of the
WDR5-MLL interaction are Fluorescence Polarization (FP) and Homogeneous Time-Resolved
Fluorescence (HTRF).

Experimental Workflow Overview
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Caption: General workflow for HTS of WDR5-MLL inhibitors.

Fluorescence Polarization (FP) Competition Assay

Principle: This assay measures the disruption of the interaction between a fluorescently labeled
MLL "Win" motif peptide and the WDR5 protein. In solution, the small fluorescent peptide
tumbles rapidly, resulting in a low fluorescence polarization value. When bound to the much
larger WDR5 protein, the tumbling of the peptide is slowed, leading to a high fluorescence
polarization value. WDR5-0103 or other inhibitors that compete with the peptide for binding to
WDRS5 will displace the fluorescent peptide, causing a decrease in fluorescence polarization.

Materials:

Purified recombinant WDRS5 protein

o Fluorescently labeled MLL Win-motif peptide (e.g., FAM-labeled ARAEVHLRKSA)
 WDR5-0103 (as a positive control inhibitor)

o Assay Buffer: e.g., 80 mM Sodium Phosphate pH 6.5, 20 mM KCI, 0.008% Triton X-100
¢ DMSO (for compound dilution)

o 384-well, low-volume, black, non-binding surface microplates

o A microplate reader capable of measuring fluorescence polarization

Protocol:

» Reagent Preparation:
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o

o

o

Prepare a stock solution of WDR5-0103 in 100% DMSO. Create a serial dilution of WDR5-
0103 in assay buffer containing a final DMSO concentration of 1%.

Dilute the fluorescently labeled MLL peptide to a working concentration of 10 nM in assay
buffer (final concentration will be 5 nM).

Dilute the WDRS5 protein to a working concentration of 100 nM in assay buffer (final
concentration will be 50 nM). Note: Optimal concentrations of peptide and protein should
be determined empirically by titration experiments to achieve a stable and robust assay
window. The provided concentrations are based on similar published assays.[4]

e Assay Procedure:

o

Add 5 pL of the serially diluted WDR5-0103 or DMSO (for positive and negative controls)
to the wells of the 384-well plate.

Add 5 pL of the 100 nM WDRS5 protein solution to all wells except for the "no protein”
control wells (which will receive 5 uL of assay buffer instead).

Incubate the plate for 15-30 minutes at room temperature.

Initiate the binding reaction by adding 10 uL of the 10 nM fluorescently labeled MLL
peptide solution to all wells.

Incubate the plate for 60-120 minutes at room temperature, protected from light, to allow
the binding to reach equilibrium.

o Data Acquisition and Analysis:

o

Measure the fluorescence polarization on a suitable microplate reader (e.g., excitation at
485 nm and emission at 530 nm for a FAM label).

Calculate the percentage of inhibition for each concentration of WDR5-0103 using the
following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max -
mP_min)]) where mP_sample is the millipolarization value of the test compound, mP_min
is the millipolarization of the free fluorescent peptide (no WDR5), and mP_max is the
millipolarization of the bound peptide (WDR5 and peptide with DMSO).
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o Plot the percent inhibition against the logarithm of the WDR5-0103 concentration and fit
the data to a sigmoidal dose-response curve to determine the IC50 value.

o The quality of the HTS assay can be evaluated by calculating the Z' factor: Z'=1-[(3 *
(SD_max + SD_min)) / [Mean_max - Mean_min|] A Z' factor between 0.5 and 1.0 indicates
an excellent assay.

Homogeneous Time-Resolved Fluorescence (HTRF)
Assay

Principle: HTRF is a time-resolved fluorescence resonance energy transfer (TR-FRET)
technology. This assay utilizes two antibodies or binding partners labeled with a donor
fluorophore (e.g., Europium cryptate) and an acceptor fluorophore (e.g., d2 or XL665). For the
WDR5-MLL interaction, one could use a donor-labeled antibody against a tag on the WDR5
protein (e.g., anti-GST-Eu3+) and an acceptor-labeled streptavidin that binds to a biotinylated
MLL peptide. When WDR5 and the MLL peptide interact, the donor and acceptor are brought
into close proximity, allowing FRET to occur upon excitation of the donor. WDR5-0103 will
disrupt this interaction, leading to a decrease in the FRET signal.

Materials:

o GST-tagged purified recombinant WDR5 protein

 Biotinylated MLL Win-motif peptide

o Anti-GST antibody labeled with a donor fluorophore (e.g., Eu3+ cryptate)
» Streptavidin labeled with an acceptor fluorophore (e.g., d2)

« WDR5-0103

 HTRF Assay Buffer

e DMSO

o 384-well, low-volume, white microplates
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e An HTRF-compatible microplate reader

Protocol:

o Reagent Preparation:

o Prepare a stock solution and serial dilutions of WDR5-0103 in HTRF assay buffer with a
constant final DMSO concentration.

o Prepare working solutions of the donor-labeled anti-GST antibody and the acceptor-
labeled streptavidin in HTRF assay buffer according to the manufacturer's
recommendations.

o Prepare a mixture of GST-WDR5 and biotinylated MLL peptide in HTRF assay buffer. The
optimal concentrations should be determined through titration experiments.

e Assay Procedure:

[¢]

Add 2 pL of the serially diluted WDR5-0103 or DMSO to the wells of the 384-well plate.

[e]

Add 4 L of the GST-WDRS5 and biotinylated MLL peptide mixture to all wells.

o

Incubate for 30 minutes at room temperature.

[¢]

Add 4 pL of the donor-labeled anti-GST antibody to all wells.

[e]

Add 4 pL of the acceptor-labeled streptavidin to all wells.

[e]

Incubate the plate for 1-4 hours at room temperature, protected from light.

o Data Acquisition and Analysis:

o Read the plate on an HTRF-compatible microplate reader, measuring the emission at both
the donor and acceptor wavelengths (e.g., 620 nm for the donor and 665 nm for the
acceptor).

o Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
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o Calculate the percentage of inhibition based on the decrease in the HTRF ratio in the
presence of the inhibitor.

o Determine the IC50 value by plotting the percent inhibition against the logarithm of the
inhibitor concentration.

o Assess the assay quality using the Z' factor as described for the FP assay.

Conclusion

WDR5-0103 is a valuable chemical probe for investigating the WDR5-MLL interaction and for
validating HTS assays aimed at discovering novel inhibitors of this critical epigenetic target.
The Fluorescence Polarization and HTRF assays described provide robust and scalable
platforms for high-throughput screening campaigns. Careful optimization of assay conditions,
including protein and probe concentrations, is crucial for achieving high-quality, reproducible
data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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